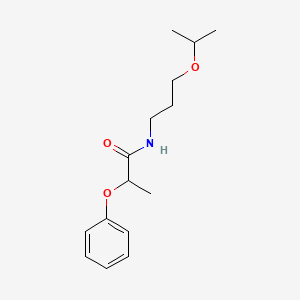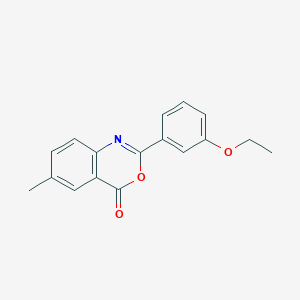
N-(3-isopropoxypropyl)-2-phenoxypropanamide
説明
N-(3-isopropoxypropyl)-2-phenoxypropanamide, commonly known as IPP, is a chemical compound that has gained much attention in the field of scientific research. It is a synthetic compound that has been used in various studies to understand its mechanism of action and its potential applications in different fields.
作用機序
The mechanism of action of IPP is not fully understood, but it is believed to act as a modulator of ion channels and G protein-coupled receptors. IPP has been shown to interact with the TRPV1 ion channel, which is involved in pain perception, and the CB1 and CB2 receptors, which are involved in the regulation of various physiological processes, including pain, appetite, and immune response.
Biochemical and Physiological Effects:
IPP has been shown to have various biochemical and physiological effects. It has been shown to reduce pain perception in animal models, suggesting its potential as an analgesic. IPP has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. Additionally, IPP has been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using IPP in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, IPP has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments. However, one limitation of using IPP is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of IPP in scientific research. One potential direction is the development of new drugs based on IPP's structure and mechanism of action. Additionally, IPP may be useful in the study of other ion channels and G protein-coupled receptors. Further research is also needed to fully understand IPP's mechanism of action and its potential applications in different fields.
科学的研究の応用
IPP has been used in various scientific research applications, including as a ligand for the development of new drugs and as a tool for studying biological processes. It has been used in the development of new drugs for the treatment of various diseases, including cancer and cardiovascular diseases. IPP has also been used as a tool for studying biological processes, such as the regulation of ion channels and the activation of G protein-coupled receptors.
特性
IUPAC Name |
2-phenoxy-N-(3-propan-2-yloxypropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-12(2)18-11-7-10-16-15(17)13(3)19-14-8-5-4-6-9-14/h4-6,8-9,12-13H,7,10-11H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIYSSZEDOXSKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(C)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-isopropoxypropyl)-2-phenoxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1,3-benzodioxol-5-yl-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4189203.png)
![methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate](/img/structure/B4189211.png)
![N'-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,3-propanediamine dihydrochloride](/img/structure/B4189216.png)
![3,3-dimethyl-2-methylene-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4189237.png)
![1-benzyl-4-{[3-(3-bromophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4189242.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4189252.png)

![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4189271.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4189277.png)
![N,N-dimethyl-N'-[4-(4-morpholinyl)-2-quinazolinyl]-1,4-benzenediamine hydrochloride](/img/structure/B4189278.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4189291.png)
![1-(4-tert-butylphenoxy)-3-[(4-methoxyphenyl)amino]-2-propanol](/img/structure/B4189294.png)
![N,N-dimethyl-N'-[4-(methylthio)benzyl]-1,3-propanediamine dihydrochloride](/img/structure/B4189302.png)
![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4189305.png)